molecular formula C17H22N6O3 B2417130 N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014045-63-6

N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No. B2417130
CAS RN: 1014045-63-6
M. Wt: 358.402
InChI Key: KMIRRZQRNMPJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives of the mentioned compound, exploring their structural properties and potential biological activities. For example, one study discussed the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another study focused on synthesizing new derivatives incorporating the pyrimidine ring and assessed their antimicrobial activities (Farag, Kheder, & Mabkhot, 2009).

Biological Activities

Research into the biological activities of derivatives has revealed a range of potential applications. One study highlighted the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). Similarly, another investigation synthesized octahydropyrano[2,3-d]pyrimidine derivatives and characterized their structures through spectroscopic and X-ray crystallographic analysis (Zeng et al., 2018).

Molecular Interactions and Synthesis Techniques

Research has also been conducted on the molecular interactions and synthesis techniques related to this compound and its derivatives. For instance, a study described a CBr4 mediated oxidative C-N bond formation method, applied in synthesizing complex imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines from 2-aminopyridines or 2-aminopyrimidines (Huo et al., 2016).

properties

IUPAC Name

N'-butan-2-yl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-4-9(2)18-15(25)16(26)20-13-8-10(3)22-23(13)17-19-12-7-5-6-11(12)14(24)21-17/h8-9H,4-7H2,1-3H3,(H,18,25)(H,20,26)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIRRZQRNMPJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(sec-butyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

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